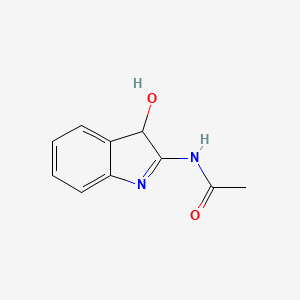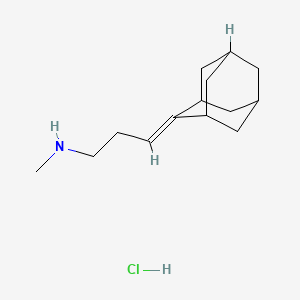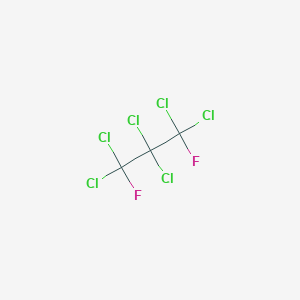
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane is a chemical compound with the molecular formula C3Cl6F2 It is a halogenated derivative of propane, characterized by the presence of six chlorine atoms and two fluorine atoms
Métodos De Preparación
The synthesis of 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane typically involves halogenation reactions. One common method is the reaction of propane with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure efficient and consistent production of the compound .
Análisis De Reacciones Químicas
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane involves its interaction with molecular targets such as enzymes and cellular membranes. The halogen atoms in the compound can form strong bonds with biological molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane can be compared with other similar halogenated compounds, such as:
1,1,1,2,2,3-Hexachloro-3,3-difluoropropane: Similar in structure but with different halogenation patterns.
1,1,1,3,3,3-Hexachloropropane: Lacks fluorine atoms, leading to different chemical properties and reactivity.
1,1,1,3,3,3-Hexafluoropropane: Contains only fluorine atoms, resulting in distinct physical and chemical characteristics.
Propiedades
Número CAS |
1599-44-6 |
|---|---|
Fórmula molecular |
C3Cl6F2 |
Peso molecular |
286.7 g/mol |
Nombre IUPAC |
1,1,2,2,3,3-hexachloro-1,3-difluoropropane |
InChI |
InChI=1S/C3Cl6F2/c4-1(5,2(6,7)10)3(8,9)11 |
Clave InChI |
PBNGSPSBWPVMMW-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


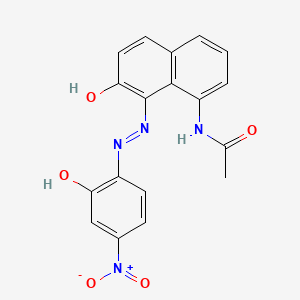
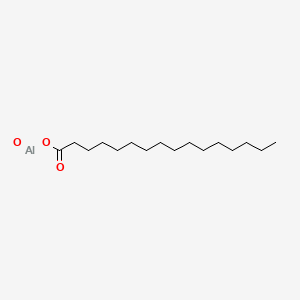
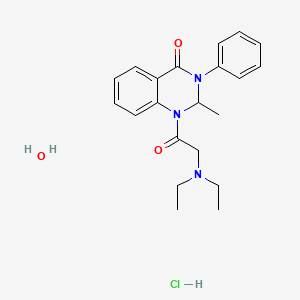
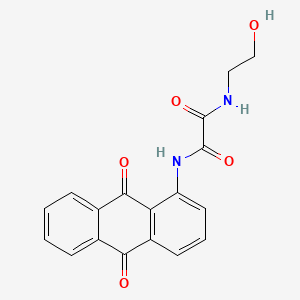
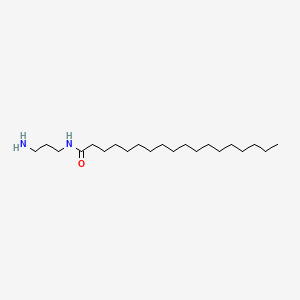
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)

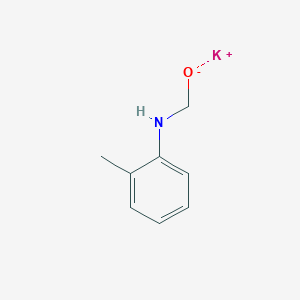
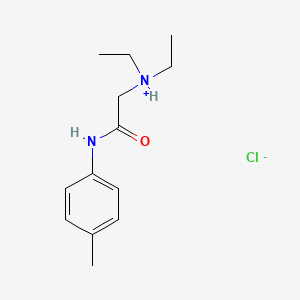

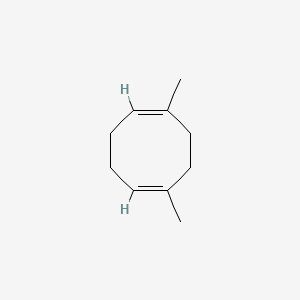
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
